molecular formula C21H23N3O2 B2739272 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea CAS No. 2034384-96-6

1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea

Cat. No.: B2739272
CAS No.: 2034384-96-6
M. Wt: 349.434
InChI Key: IPHJHNUIKWTEEG-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a versatile chemical compound with a unique structure that combines a benzhydryl group, a propyl chain, and an isoxazole ring

Mechanism of Action

While specific information on the mechanism of action for 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea is not available, it’s worth noting that isoxazole derivatives have been found to have a wide range of biological activities .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Propyl halides, benzhydryl halides, nucleophilic reagents, mild to moderate temperatures.

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzhydryl-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16-15-19(26-24-16)13-8-14-22-21(25)23-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,15,20H,8,13-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJHNUIKWTEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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